Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate
Description
Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate is a heterocyclic compound featuring an isothiazole core substituted with a bromine atom at position 5, a trifluoroacetyl-protected amino group at position 4, and a methyl ester at position 3. The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the bromine atom provides a site for further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C7H4BrF3N2O3S |
|---|---|
Molecular Weight |
333.08 g/mol |
IUPAC Name |
methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C7H4BrF3N2O3S/c1-16-5(14)3-2(4(8)17-13-3)12-6(15)7(9,10)11/h1H3,(H,12,15) |
InChI Key |
VDACTUBPKSLIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSC(=C1NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate typically involves multiple steps. One common method includes the reaction of 5-bromo-3-isothiazolecarboxylic acid with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the isothiazole ring .
Scientific Research Applications
Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isothiazole ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Reactivity and Electronic Effects
Bromine Reactivity :
- Target Compound : The bromine at position 5 is influenced by the electron-withdrawing trifluoroacetyl group, which may reduce its reactivity compared to bromine in less electron-deficient systems.
- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () : Bromine at position 2 undergoes facile substitution with secondary amines due to the electron-rich imidazo-thiadiazole core . This contrasts with the target compound, where the isothiazole ring and trifluoroacetyl group likely slow substitution kinetics.
Acyl Group Effects :
- Trifluoroacetyl (Target Compound): The strong electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the adjacent NH proton and stabilizes the amino group against hydrolysis.
- Benzoyl (Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate, ): The benzoyl group offers less electron withdrawal, leading to reduced stabilization of the amino group and higher susceptibility to nucleophilic attack .
Structural and Crystallographic Insights
- Target Compound : The isothiazole core’s rigidity and planar structure may favor π-stacking interactions in supramolecular assemblies.
- Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (): X-ray crystallography confirms a non-planar thiazole ring with a dihydro-imine moiety, enabling hydrogen bonding via the amino and imine groups .
Functionalization Potential
- Target Compound : The methyl ester at position 3 can be hydrolyzed to a carboxylic acid for further derivatization, while the bromine allows Suzuki-Miyaura or Ullmann coupling.
- Mercury-Containing Analogues () : Mercury-substituted thiazoles (e.g., [3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]) highlight heavy-metal functionalization strategies, though these are less relevant to the target compound due to toxicity concerns .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- : Demonstrates that bromine substitution kinetics depend on the heterocycle’s electronic environment. The target compound’s bromine is less reactive than in imidazo-thiadiazoles due to the isothiazole’s inherent electron deficiency .
- : Highlights the role of acyl groups in stabilizing amino functionalities. The trifluoroacetyl group in the target compound offers superior metabolic stability compared to benzoyl derivatives .
- : Mercury-containing analogues (e.g., [2-acetamido-4-(acetyloxymercurio)-1,3-thiazol-5-yl]) illustrate alternative heavy-metal functionalization pathways, though these are less applicable to the target compound due to regulatory constraints .
Biological Activity
Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate (CAS: 1000409-44-8) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7BrF3N2O3S
- Molar Mass : 346.12 g/mol
Mechanisms of Biological Activity
This compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : This compound has shown promising results against a range of bacterial strains. Studies indicate that it possesses significant antibacterial properties, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The compound's mechanism may involve the induction of apoptosis in these cells.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes linked to cancer progression and bacterial resistance. Its structural features allow it to interact with active sites on target proteins effectively.
Case Studies
- Antibacterial Efficacy : In a study examining the antibacterial activity of various derivatives, this compound was found to exhibit minimum inhibitory concentrations (MICs) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus .
- Antitumor Activity : The compound was tested on HeLa and A549 cell lines, yielding IC50 values of 226 µg/mL and 242.52 µg/mL respectively, indicating moderate antiproliferative effects .
- In Silico Studies : Computational studies have suggested that the compound interacts strongly with the AgrA protein in Staphylococcus aureus, which is crucial for regulating virulence factors .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 62.5 µg/mL | |
| Antibacterial | S. aureus | 78.12 µg/mL | |
| Antitumor | HeLa | IC50 = 226 µg/mL | |
| Antitumor | A549 | IC50 = 242.52 µg/mL |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrF3N2O3S |
| Molar Mass | 346.12 g/mol |
| CAS Number | 1000409-44-8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
